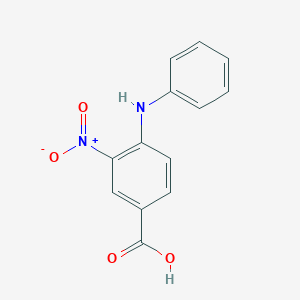

4-Anilino-3-nitrobenzoic acid

Overview

Description

4-Anilino-3-nitrobenzoic acid is a chemical compound with the molecular formula C13H10N2O4 . It is used for proteomics research .

Synthesis Analysis

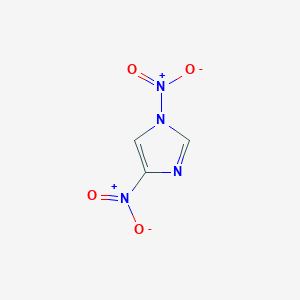

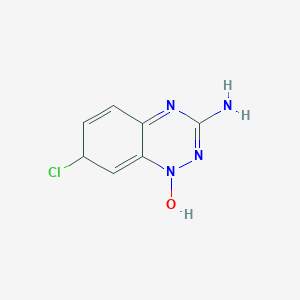

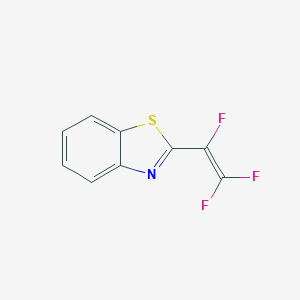

The synthesis of 4-anilino-3-nitrobenzoic acid involves multiple steps. In one study, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles, via the intermediacy of benzimidazole linked ortho-chloro amines . Another study reported the synthesis of 4-amino-3-nitrobenzoic acid methyl ester via a simple Fischer esterification reaction .Molecular Structure Analysis

The molecular structure of 4-anilino-3-nitrobenzoic acid has been studied using various techniques. Single crystals of 4-amino-3-nitrobenzoic acid polymorphic structure (4-A3NBA-P) suitable for X-ray analysis were obtained by the slow evaporation method .Chemical Reactions Analysis

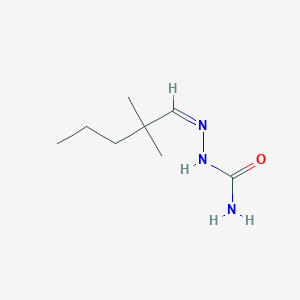

The chemical reactions involving 4-anilino-3-nitrobenzoic acid are diverse. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester involves a simple Fischer esterification reaction .Scientific Research Applications

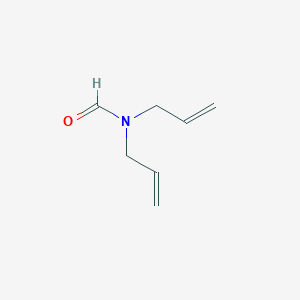

Synthesis of Metal Complexes

The compound has been used in the synthesis of metal complexes, particularly with copper (II). The structure of the compound was studied using element analysis, IR- and UV-spectroscopy, and Hirshfeld surface analysis . The Cu (II) ions coordinate two 3N-4ABA molecules bidentately through the oxygen atoms of the carboxylate group .

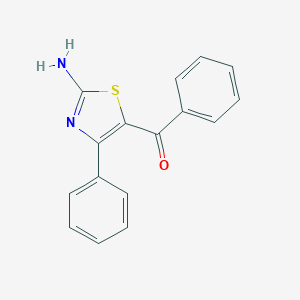

Antimicrobial and Antitumor Activities

In silico studies of the 3N-4ABA ligand and Cu-complex attested that antimicrobial and antitumor activities indicate a higher affinity of the complex for some key binding sites especially relatively to S. aureus and KDM4 with binding energies of -9.6 and -9.2 kcal/mol, respectively .

Role in Fluorescent Probes

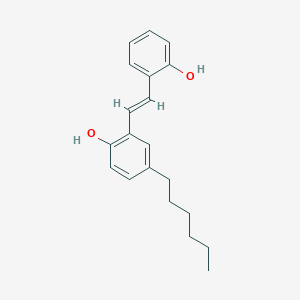

3N-4ABA occupies a central position in fluorescent probe formulations, exemplified by the fluorescent dye N-(4-aminobenzyl .

Reagent in Organic Synthesis

4-Anilino-3-nitrobenzoic acid is used as a reagent in organic synthesis .

Substrate for Enzymatic Reactions

The compound is used as a substrate for enzymatic reactions .

Linker in Peptide Synthesis

4-Anilino-3-nitrobenzoic acid is used as a linker in peptide synthesis .

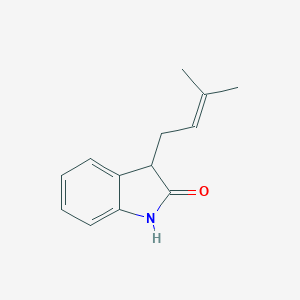

Synthesis of Ester Derivatives

The synthesis of 4-amino-3-nitrobenzoic acid methyl ester is a simple Fischer esterification reaction .

Polymorph Studies

The compound has been used in studies of polymorphism, with research establishing the existence of a triclinic crystal form in contrast to known monoclinic crystals .

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Biochemical Pathways

This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

Given its use in proteomics research

Action Environment

It is known that the compound is stable at room temperature .

properties

IUPAC Name |

4-anilino-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-13(17)9-6-7-11(12(8-9)15(18)19)14-10-4-2-1-3-5-10/h1-8,14H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUUCNPLYAGMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396914 | |

| Record name | 4-anilino-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Anilino-3-nitrobenzoic acid | |

CAS RN |

16927-49-4 | |

| Record name | 4-anilino-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

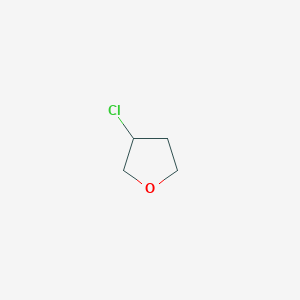

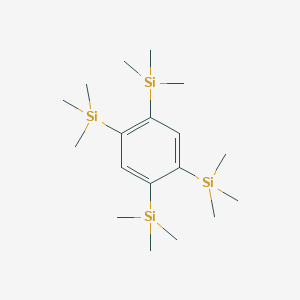

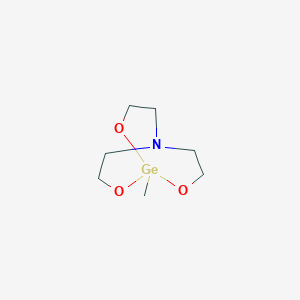

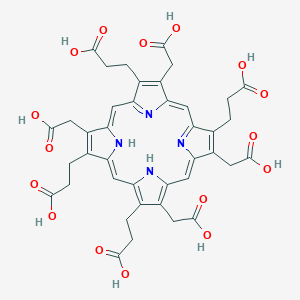

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.